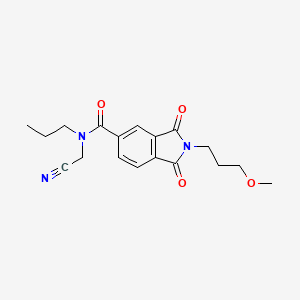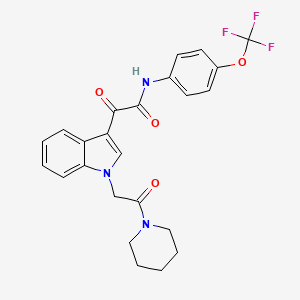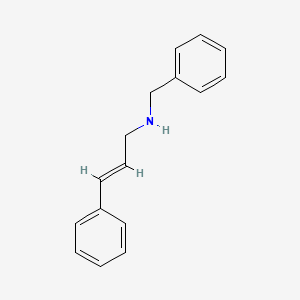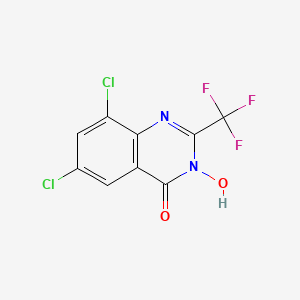![molecular formula C12H13ClF3NO B3004390 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide CAS No. 339015-90-6](/img/structure/B3004390.png)
3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide
Descripción general
Descripción
The compound "3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as dimethyl groups and chloro-trifluoromethyl substituents, which are common in the realm of organic chemistry for their potential pharmacological properties and complexation abilities with metals .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from basic organic precursors to more complex structures. For instance, the synthesis of a N-carboxamide compound was achieved by reacting dibenzoylacetic acid-N-carboxyethylamide with 3,4-dichloroaniline, followed by complexation with a Cu(II) salt . Similarly, another compound was synthesized from a cyclopropanecarboxylic acid derivative through acylation, amidogen, and hydroxymethylation reactions . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using various analytical techniques such as X-ray diffraction, IR, NMR, and MS . These techniques provide detailed information about the geometry and electronic structure of the molecules. For example, the crystal structure of a cyclopropane-carboxamide derivative was determined to belong to the monoclinic system with specific space group parameters . Such structural analyses are crucial for understanding the properties and potential reactivity of the compound .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "this compound". However, the structural analogs discussed in the papers are involved in reactions such as acylation and complexation with metal ions . These reactions are indicative of the reactivity of the carbonyl group and the potential for the formation of metal complexes, which could be relevant for the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to "this compound" are influenced by their molecular structure. For instance, poor water solubility is a common issue that can limit the pharmacological application of such compounds . The electronic properties and vibrational modes obtained from theoretical calculations can be compared with experimental data to validate the molecular structure and predict properties . These analyses are essential for the optimization of the compounds for therapeutic use or other applications.
Aplicaciones Científicas De Investigación
3-CHLORO-2,2-DIMETHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with different biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
Safety and Hazards
Mecanismo De Acción
The mechanism of action of 3-CHLORO-2,2-DIMETHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. For example, it has been shown to inhibit D-alanine–D-alanine ligase in Staphylococcus aureus, which is crucial for bacterial cell wall synthesis . This inhibition disrupts the bacterial cell wall formation, leading to the bactericidal effect.
Métodos De Preparación
The synthesis of 3-CHLORO-2,2-DIMETHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves multiple steps. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve optimizing these synthetic routes to achieve large-scale production efficiently.
Análisis De Reacciones Químicas
3-CHLORO-2,2-DIMETHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
3-CHLORO-2,2-DIMETHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE can be compared with other trifluoromethylbenzenes and related compounds. Some similar compounds include:
Propiedades
IUPAC Name |
3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO/c1-11(2,7-13)10(18)17-9-5-3-8(4-6-9)12(14,15)16/h3-6H,7H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQZFHOGRCQNIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
339015-90-6 | |
| Record name | 3-Chloro-2,2-dimethyl-N-(4-(trifluoromethyl)phenyl)propanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339015906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-CHLORO-2,2-DIMETHYL-N-(4-(TRIFLUOROMETHYL)PHENYL)PROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHV4C5JZ3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B3004308.png)



![4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B3004314.png)

![N-(2,5-dimethylphenyl)-2-fluoro-5-[(4-methylphenyl)methylsulfamoyl]benzamide](/img/structure/B3004316.png)
![1-(3-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea](/img/structure/B3004321.png)

![2-chloro-N-[3-(methoxymethoxy)propyl]-8-methylquinoline-3-carboxamide](/img/structure/B3004325.png)


![5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B3004330.png)